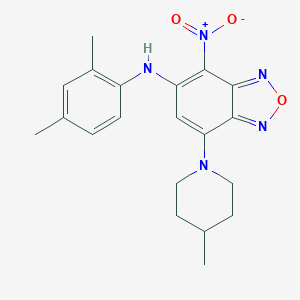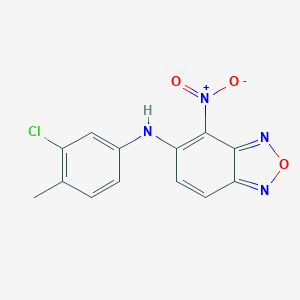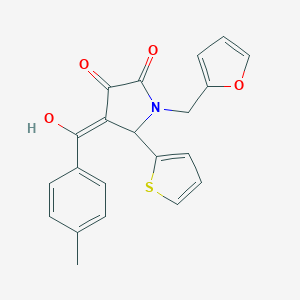![molecular formula C21H19F4N3O3S B395873 ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B395873.png)
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound that features a unique combination of functional groups, including cyano, trifluoromethyl, and fluorobenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyanoacetylation of amines, followed by subsequent reactions to introduce the trifluoromethyl and fluorobenzoyl groups . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with others, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for creating new compounds.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE include other cyanoacetamide derivatives and trifluoromethyl-substituted compounds . These compounds share similar structural features and may exhibit comparable reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique properties such as enhanced stability, reactivity, or biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H19F4N3O3S |
|---|---|
Peso molecular |
469.5g/mol |
Nombre IUPAC |
ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C21H19F4N3O3S/c1-2-31-19(30)20(21(23,24)25,27-17(29)12-6-5-7-13(22)10-12)28-18-15(11-26)14-8-3-4-9-16(14)32-18/h5-7,10,28H,2-4,8-9H2,1H3,(H,27,29) |
Clave InChI |
CAJBGHRWRGIEOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol](/img/structure/B395795.png)



![N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B395802.png)



![Ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-(2,6-dimethyl-4-morpholinyl)-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B395807.png)


